molecular formula C7H16OSSi B14472747 [(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane CAS No. 71756-53-1

[(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane

Cat. No.: B14472747
CAS No.: 71756-53-1
M. Wt: 176.35 g/mol
InChI Key: LYTBLIGQMCNAMI-UHFFFAOYSA-N
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Description

(1-Methoxyprop-1-en-1-yl)sulfanylsilane is an organosilicon compound characterized by the presence of a methoxyprop-1-en-1-yl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxyprop-1-en-1-yl)sulfanylsilane typically involves the reaction of 1-methoxyprop-1-ene with a thiol reagent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxyprop-1-en-1-yl)sulfanylsilane may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxyprop-1-en-1-yl)sulfanylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1-Methoxyprop-1-en-1-yl)sulfanylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methoxyprop-1-en-1-yl)sulfanylsilane involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane moiety can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

(1-Methoxyprop-1-en-1-yl)sulfanylsilane can be compared with other similar compounds, such as:

    (1-Methoxyprop-1-en-1-yl)thio(trimethyl)silane: Similar structure but with different substituents on the sulfur atom.

    (1-Methoxyprop-1-en-1-yl)oxy(trimethyl)silane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    (1-Methoxyprop-1-en-1-yl)amino(trimethyl)silane: Contains an amino group, which can significantly alter its reactivity and applications.

Properties

CAS No.

71756-53-1

Molecular Formula

C7H16OSSi

Molecular Weight

176.35 g/mol

IUPAC Name

1-methoxyprop-1-enylsulfanyl(trimethyl)silane

InChI

InChI=1S/C7H16OSSi/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3

InChI Key

LYTBLIGQMCNAMI-UHFFFAOYSA-N

Canonical SMILES

CC=C(OC)S[Si](C)(C)C

Origin of Product

United States

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